REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[Cl:20][CH:21]([Cl:22])[Cl:23].[Cl:7][CH2:8][c:9]1[c:10]2[cH:11][cH:12][cH:13][n:14][c:15]2[c:16]([OH:19])[cH:17][cH:18]1>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:8][c:9]1[c:10]2[cH:11][cH:12][cH:13][n:14][c:15]2[c:16]([OH:19])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(CCl)c2cccnc12
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Name
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Type
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product
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Smiles
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Oc1ccc(CN2CCOCC2)c2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |